2,3-Dicyano-1,4-dihydroxy-5-nitronaphthalene
Overview
Description
2,3-Dicyano-1,4-dihydroxy-5-nitronaphthalene (DCN) is an organic compound that has been studied extensively over the past few decades. It is a nitronaphthalene derivative with a bicyclic structure and is used in a variety of scientific research applications. DCN has been found to be useful in organic synthesis, as a reagent for the synthesis of various compounds, and as a catalyst for various reactions. In addition, DCN has been studied for its biochemical and physiological effects on various biological systems.
Scientific Research Applications
Atmospheric Chemistry and Environmental Impact
Naphthalene derivatives, including those related to 2,3-Dicyano-1,4-dihydroxy-5-nitronaphthalene, have been extensively studied for their role in atmospheric chemistry. These compounds, as part of the larger group of polycyclic aromatic hydrocarbons (PAHs), are significant due to their abundance in polluted urban areas and their interactions with atmospheric constituents. Research has shown that naphthalene reacts with hydroxyl radicals and nitrate radicals in the atmosphere, leading to various ring cleavage species and nitronaphthalenes (Sasaki et al., 1997). Such reactions are crucial for understanding the environmental fate of PAHs and their impact on air quality.
Photolysis and Environmental Degradation
Studies on the photolysis of naphthalene derivatives, including nitronaphthalenes, have provided insights into their environmental degradation pathways. The photoreduction of nitronaphthalenes, for instance, involves the formation of naphthylhydroxylamine as a reaction product, highlighting the influence of sunlight on the degradation of these compounds (Obi et al., 1973). Understanding these photolytic processes is key to assessing the persistence and transformation of PAHs in atmospheric waters and other environmental matrices.
Biological Activity and Potential Applications
Nitronaphthalene derivatives have been isolated from natural sources such as endophytic fungi, exhibiting antibacterial, antifungal, and antialgal properties. These findings suggest potential applications of nitronaphthalene derivatives, including 2,3-Dicyano-1,4-dihydroxy-5-nitronaphthalene, in developing new antibacterial and antifungal agents (Krohn et al., 2008). Such research could pave the way for novel pharmaceuticals or agrochemical products.
Implications in Atmospheric Photochemistry
The behavior of nitronaphthalenes under solar radiation has significant implications for atmospheric photochemistry. Studies on the photophysics and photochemistry of nitronaphthalenes indicate that their triplet state plays a crucial role in atmospheric degradation processes, involving ultrafast intersystem crossing and subsequent reactions (Zobel et al., 2018). This research is essential for understanding the fate of nitronaphthalenes in the environment and their contribution to air pollution.
properties
IUPAC Name |
1,4-dihydroxy-5-nitronaphthalene-2,3-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5N3O4/c13-4-7-8(5-14)12(17)10-6(11(7)16)2-1-3-9(10)15(18)19/h1-3,16-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSZGCAJTTUCCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=C(C(=C2O)C#N)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00494945 | |
Record name | 1,4-Dihydroxy-5-nitronaphthalene-2,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00494945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dicyano-1,4-dihydroxy-5-nitronaphthalene | |
CAS RN |
4655-62-3 | |
Record name | 1,4-Dihydroxy-5-nitronaphthalene-2,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00494945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dicyano-1,4-dihydroxy-5-nitronaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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